molecular formula C7H4ClF3N2O B1417631 3-Chloro-5-(trifluoromethyl)pyridine-2-carbaldehyde oxime CAS No. 246022-23-1

3-Chloro-5-(trifluoromethyl)pyridine-2-carbaldehyde oxime

Cat. No. B1417631
CAS RN: 246022-23-1
M. Wt: 224.57 g/mol
InChI Key: KXUNVNMUPGNMEG-QLKAYGNNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Chloro-5-(trifluoromethyl)pyridine-2-carbaldehyde oxime” is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are used in the protection of crops from pests and have applications in the pharmaceutical and veterinary industries .


Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Sonogashira-Type Reactions : 3-Chloro-5-(trifluoromethyl)pyridine-2-carbaldehyde oxime has been utilized as a precursor in Sonogashira-type cross-coupling reactions. These reactions lead to the synthesis of pyrazolo[4,3-c]pyridines, demonstrating its usefulness in creating complex heterocyclic structures (Vilkauskaitė, Šačkus, & Holzer, 2011).
  • Synthesis of Trifluoromethyl-substituted Pyrazolo[4,3-c]pyridines : This compound has been instrumental in synthesizing 6-substituted 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines via microwave-assisted treatment under Sonogashira-type conditions (Palka et al., 2014).

Complex Formation and Coordination Chemistry

  • Zinc(II) Carboxylate Chemistry : In zinc(II) carboxylate chemistry, this compound has been used to synthesize dinuclear and trinuclear complexes, revealing its role in metal-organic framework development (Konidaris et al., 2009).
  • Formation of Complexes with Organometallic Derivatives : The oxime reacts with various organo-derivatives of Group III elements, leading to the formation of distinct oximate structures, which contribute to our understanding of organometallic chemistry (Pattison & Wade, 1968).

Photoluminescence and Spectroscopy

  • Photoluminescence in Coordination Complexes : When employed in zinc(II) benzoate chemistry, this compound has shown to be part of complexes exhibiting photoluminescence. This highlights its potential in the study of luminescent materials and their properties (Konidaris et al., 2012).

Mechanism of Action

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Future Directions

It is expected that many novel applications of TFMP will be discovered in the future . The demand for TFMP derivatives has been increasing steadily in the last 30 years, and as the number of applications for these compounds continues to grow, the development of fluorinated organic chemicals is becoming an increasingly important research topic .

properties

IUPAC Name

(NE)-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3N2O/c8-5-1-4(7(9,10)11)2-12-6(5)3-13-14/h1-3,14H/b13-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXUNVNMUPGNMEG-QLKAYGNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)C=NO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=NC(=C1Cl)/C=N/O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-5-(trifluoromethyl)pyridine-2-carbaldehyde oxime
Reactant of Route 2
3-Chloro-5-(trifluoromethyl)pyridine-2-carbaldehyde oxime

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.